molecular formula C9H11N3O B2972097 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1802660-40-7

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B2972097
CAS RN: 1802660-40-7
M. Wt: 177.207
InChI Key: GNMLVYQNCWTWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound with a wide range of applications in scientific research. This compound is used in the synthesis of various compounds and drugs, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is widely used in scientific research, particularly in the synthesis of other compounds and drugs. It is also used in the study of biochemical and physiological processes. For example, it has been used in the synthesis of novel antifungal agents, as well as in the study of the mechanism of action of certain drugs. Additionally, it has been used in the study of the structure and function of proteins, and in the study of the mechanism of action of certain hormones.

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is not fully understood. However, it is believed to interact with certain proteins and hormones in the body, and to affect their structure and function. For example, it has been shown to interact with certain enzymes, and to inhibit their activity. Additionally, it has been shown to interact with certain hormones, and to affect their release and metabolism.
Biochemical and Physiological Effects
6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one has been shown to have a number of biochemical and physiological effects. For example, it has been shown to affect the release and metabolism of certain hormones, as well as to inhibit the activity of certain enzymes. Additionally, it has been shown to affect the activity of certain receptors, and to modulate the activity of certain channels.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and is widely available. Additionally, it is relatively stable, and has a low toxicity. However, it can be difficult to purify, and can be expensive to obtain in large quantities.

Future Directions

Given the wide range of applications of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, there are a number of potential future directions for research. For example, further research could be conducted into the mechanism of action of the compound, as well as into the biochemical and physiological effects. Additionally, further research could be conducted into the synthesis and purification of the compound, as well as into the development of novel applications. Finally, further research could be conducted into the development of new drugs and compounds based on the compound.

Synthesis Methods

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one can be synthesized by a number of different methods. The most common synthesis methods involve either the condensation of an amine with an aldehyde or ketone, or the condensation of an amine with an aryl halide. In both cases, the reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. In the condensation of an amine with an aldehyde or ketone, the reaction produces an imine, which is then reduced to the desired product. In the condensation of an amine with an aryl halide, the reaction produces an aryl azide, which is then reduced to the desired product.

properties

IUPAC Name

6-amino-1-methyl-3,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-3-2-7(10)4-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMLVYQNCWTWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.